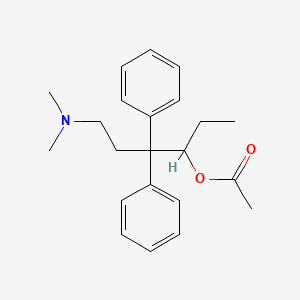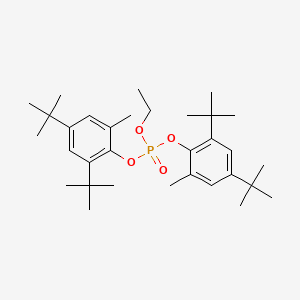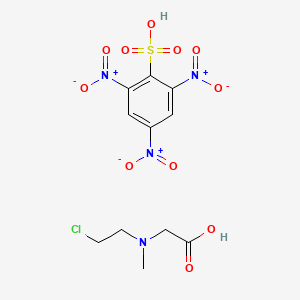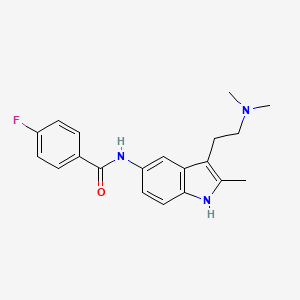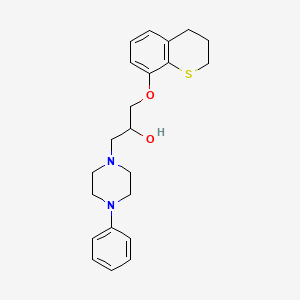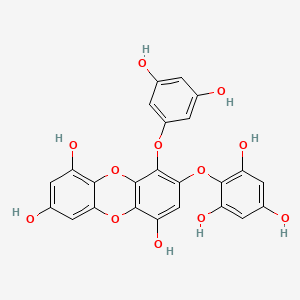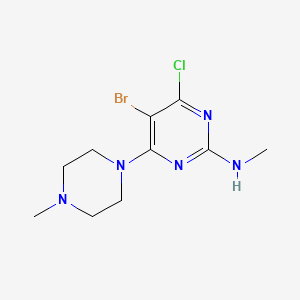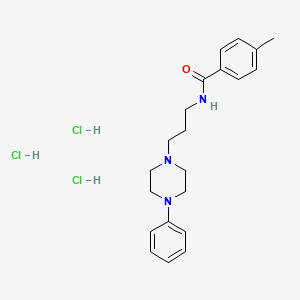
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride is a chemical compound with the molecular formula C21H27N3O·3HCl and a molecular weight of 446.8414 . This compound is known for its complex structure, which includes a benzamide core, a piperazine ring, and a phenyl group. It is often used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride typically involves multiple steps. The process begins with the preparation of the benzamide core, followed by the introduction of the piperazine ring and the phenyl group. The final step involves the formation of the trihydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process may involve continuous flow techniques and advanced purification methods to ensure the compound meets the required specifications for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of new compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different substituents.
Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.
Phenyl derivatives: Compounds with phenyl groups attached to different molecular frameworks.
Uniqueness
Benzamide, 4-methyl-N-(3-(4-phenyl-1-piperazinyl)propyl)-, trihydrochloride is unique due to its specific combination of functional groups and its trihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
125775-35-1 |
|---|---|
Molekularformel |
C21H30Cl3N3O |
Molekulargewicht |
446.8 g/mol |
IUPAC-Name |
4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide;trihydrochloride |
InChI |
InChI=1S/C21H27N3O.3ClH/c1-18-8-10-19(11-9-18)21(25)22-12-5-13-23-14-16-24(17-15-23)20-6-3-2-4-7-20;;;/h2-4,6-11H,5,12-17H2,1H3,(H,22,25);3*1H |
InChI-Schlüssel |
FZHRATLXCFOUMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



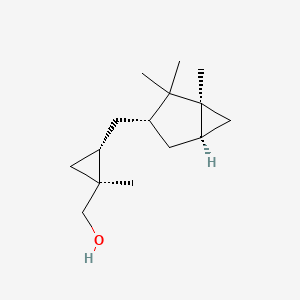

![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)
